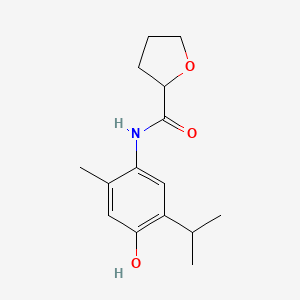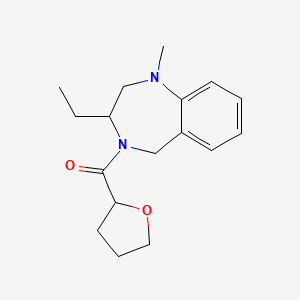
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide (HOCPCA) is a synthetic compound that has been extensively researched for its potential therapeutic properties. It belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of effects on the body.
Wirkmechanismus
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide acts as an agonist at the cannabinoid receptor CB1, which is found primarily in the central nervous system. Activation of this receptor has been shown to have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and modulation of appetite and mood.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, as well as to modulate appetite and mood. It has also been shown to have antioxidant properties, which may have potential in the treatment of a range of conditions associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide is its ability to selectively activate the CB1 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid receptor agonists. However, its potential for use in human trials is limited by its low solubility and poor bioavailability.
Zukünftige Richtungen
Future research on N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide may focus on improving its solubility and bioavailability, as well as exploring its potential as a treatment for a range of conditions, including chronic pain, inflammation, and oxidative stress. In addition, further studies may be needed to better understand the mechanisms underlying its effects on appetite and mood.
Synthesemethoden
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methyl-5-propan-2-ylphenol with oxalyl chloride, followed by reaction with 3-hydroxytetrahydrofuran. Another method involves the reaction of 2-methyl-5-propan-2-ylphenol with oxalyl chloride, followed by reaction with 2-hydroxytetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. In addition, N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide has been studied for its potential as an anti-inflammatory agent, and may have applications in the treatment of inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9(2)11-8-12(10(3)7-13(11)17)16-15(18)14-5-4-6-19-14/h7-9,14,17H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAIDXVJVJUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCO2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)

![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)
![N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7583304.png)
![N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)



![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)
